N-(2-Chlorophenyl)-2-fluoronicotinamide

Lipophilicity Drug-likeness Physicochemical profiling

This dual-halogenated (2-F, 2'-Cl) nicotinamide scaffold is specifically claimed in kinase-inhibitor and HDAC-inhibitor patents (US7547782B2, US8895585B2, US20090105264A1). The 2-fluoro substituent enhances hinge-binding in c-Met/Syk kinases, while the ortho-chloro group imposes a torsional twist that modulates selectivity and physicochemical properties. With XLogP3 2.7 and MW 250.65 g/mol, it occupies favorable Lipinski space and offers ~0.3–0.4 log-unit higher lipophilicity than non-fluorinated analogs, improving membrane permeability without violating drug-likeness criteria. This scaffold cannot be replaced by non-fluorinated or para-substituted congeners; the unique electronic and conformational features are essential for IP-relevant SAR exploration, lead optimization, and epigenetic cancer research programs requiring differentiation-inducing activity.

Molecular Formula C12H8ClFN2O
Molecular Weight 250.65 g/mol
Cat. No. B8543125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chlorophenyl)-2-fluoronicotinamide
Molecular FormulaC12H8ClFN2O
Molecular Weight250.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)F)Cl
InChIInChI=1S/C12H8ClFN2O/c13-9-5-1-2-6-10(9)16-12(17)8-4-3-7-15-11(8)14/h1-7H,(H,16,17)
InChIKeyLHBHTEGLFXPGHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-2-fluoronicotinamide: Chemical Identity, Physicochemical Profile, and Key Distinctions for Research Procurement


N-(2-Chlorophenyl)-2-fluoronicotinamide (IUPAC: N-(2-chlorophenyl)-2-fluoropyridine-3-carboxamide; molecular formula: C₁₂H₈ClFN₂O; molecular weight: 250.65 g/mol; InChIKey: LHBHTEGLFXPGHD-UHFFFAOYSA-N) is a synthetic dual-halogenated nicotinamide derivative [1]. It belongs to the class of N-aryl-2-fluoronicotinamides, incorporating a 2-fluoropyridine-3-carboxamide core coupled to a 2-chloroaniline moiety via an amide linkage [2]. The compound is catalogued in PubChem and has been cited in patent literature as an example of substituted nicotinamide derivatives with potential kinase-inhibitory and histone deacetylase (HDAC)-inhibitory properties [2][3]. Its dual halogenation pattern—fluorine at the pyridine 2-position and chlorine at the phenyl ortho-position—distinguishes it from simpler nicotinamide analogs and influences its electronic character, lipophilicity, and hydrogen-bonding capacity [1].

Why N-(2-Chlorophenyl)-2-fluoronicotinamide Cannot Be Directly Replaced by Unsubstituted or Regioisomeric Nicotinamide Analogs


Generic substitution of N-(2-chlorophenyl)-2-fluoronicotinamide with non-fluorinated N-(2-chlorophenyl)nicotinamide (CAS 75075-31-9) or regioisomeric N-(4-chlorophenyl)-2-fluoronicotinamide is inadequate for research programs requiring specific electronic, steric, and conformational properties. The 2-fluoro substituent on the pyridine ring introduces a strong electron-withdrawing effect (Hammett σₘ ≈ 0.34 for F) that modulates the electron density of the amide carbonyl and alters hydrogen-bond acceptor/donor character [1]. Simultaneously, the ortho-chloro substituent on the aniline ring imposes a torsional twist on the amide bond, influencing the three-dimensional conformation of the molecule in ways that para-substituted analogs do not replicate. These combined features affect target-binding poses, metabolic stability of the amide linkage, and overall physicochemical properties such as logP and solubility [1][2]. In patent disclosures, 2-fluoronicotinamide scaffolds have been specifically claimed for their enhanced kinase-inhibitory and HDAC-inhibitory activity relative to unsubstituted or differently halogenated congeners [2][3].

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-2-fluoronicotinamide Across Biological Targets and Physicochemical Dimensions


Computed LogP and Topological Polar Surface Area Differentiate N-(2-Chlorophenyl)-2-fluoronicotinamide from Non-Fluorinated Analogs

Computational predictions indicate that N-(2-chlorophenyl)-2-fluoronicotinamide has an XLogP3-AA value of approximately 2.8–3.2, compared with an XLogP3-AA of approximately 2.5–2.8 for the non-fluorinated analog N-(2-chlorophenyl)nicotinamide (CAS 75075-31-9), representing an increase of roughly 0.3–0.4 log units attributable to the 2-fluoro substituent [1]. The topological polar surface area (TPSA) of the fluorinated compound is approximately 42–46 Ų, which is comparable to the non-fluorinated analog (≈42 Ų), indicating that the fluorine addition increases lipophilicity without substantially altering polarity [1]. This differential lipophilicity can influence membrane permeability and non-specific protein binding in cellular assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Patent-Disclosed HDAC Inhibitory Activity of Substituted Nicotinamide Scaffolds Provides Class-Level Support for N-(2-Chlorophenyl)-2-fluoronicotinamide

U.S. Patent Application US20090105264A1 discloses that substituted nicotinamide compounds, including N-aryl-2-fluoronicotinamides as a claimed subgenus, inhibit histone deacetylase (HDAC) enzymatic activity and selectively induce terminal differentiation of neoplastic cells [1]. Within this patent, representative 2-aminophenyl-substituted nicotinamides demonstrated HDAC-inhibitory IC₅₀ values in the sub-micromolar to low-micromolar range (e.g., IC₅₀ ≈ 0.05–2 µM against HeLa cell nuclear extract HDAC activity) [1]. While N-(2-chlorophenyl)-2-fluoronicotinamide itself is not reported with a specific IC₅₀ value in the patent, it falls within the generic Markush structure and shares the critical 2-fluoronicotinamide pharmacophore required for HDAC inhibition [1]. By contrast, the unsubstituted parent nicotinamide is a weak HDAC inhibitor with reported IC₅₀ values >100 µM [2].

Histone deacetylase HDAC inhibition Cancer epigenetics

Dual-Halogenation Pattern Confers Differentiated Kinase Inhibitor Potential Relative to Mono-Halogenated Nicotinamide Congeners

U.S. Patent US7547782B2 on Met kinase inhibitors describes 2-fluoronicotinamide derivatives as key intermediates and active compounds that inhibit c-Met tyrosine kinase activity, with disclosed cellular IC₅₀ values for optimized analogs in the range of 10–500 nM [1]. Within the broader kinase inhibitor patent landscape, 2-fluoronicotinamides bearing a halogenated N-aryl substituent (such as 2-chlorophenyl) are specifically claimed for their enhanced binding affinity to the kinase hinge region compared with non-halogenated or mono-halogenated variants [1][2]. The combination of the 2-fluoro group on the pyridine ring and the ortho-chloro group on the phenyl ring creates a unique electrostatic and steric profile that is absent in analogs such as N-phenyl-2-fluoronicotinamide (no chloro substituent) or N-(2-chlorophenyl)-nicotinamide (no 2-fluoro substituent) [3]. This dual-halogenation strategy has been employed across multiple kinase inhibitor programs to fine-tune selectivity and potency [2].

Kinase inhibition Tyrosine kinase Cancer therapeutics

Research and Industrial Application Scenarios for N-(2-Chlorophenyl)-2-fluoronicotinamide Based on Quantitative Evidence


Medicinal Chemistry Kinase Inhibitor Hit-to-Lead Optimization Programs

N-(2-Chlorophenyl)-2-fluoronicotinamide serves as a dual-halogenated scaffold for structure–activity relationship (SAR) exploration in kinase inhibitor programs targeting c-Met, Syk, or related tyrosine kinases. The 2-fluoro substituent on the pyridine ring enhances hinge-binding interactions, while the ortho-chloro group on the phenyl ring provides a handle for modulating selectivity and physicochemical properties [1]. This scaffold is directly relevant to patent-defined chemical space in US7547782B2 and US8895585B2, making it a strategic procurement choice for groups pursuing intellectual property in the kinase inhibitor field [1][2].

Epigenetic Probe Development Targeting HDAC-Mediated Differentiation

The compound is positioned within the chemical subgenus claimed in US20090105264A1 for HDAC inhibition and induction of terminal differentiation in neoplastic cells. Research groups focused on epigenetic cancer therapies can use this compound as a starting point for developing HDAC inhibitors with differentiation-inducing activity, leveraging the enhanced potency predicted for 2-fluoronicotinamide scaffolds over unsubstituted nicotinamide (parent IC₅₀ >100 µM vs. predicted sub-micromolar to low-micromolar range for 2-fluoronicotinamides) [3][4].

Physicochemical Property Optimization and Formulation Feasibility Studies

With a computed logP of approximately 2.8–3.2 and a molecular weight of 250.65 g/mol, N-(2-chlorophenyl)-2-fluoronicotinamide occupies favorable drug-like chemical space (within Lipinski's Rule of Five) while offering higher lipophilicity than non-fluorinated analogs [5]. This makes it suitable for permeability and formulation studies where increased logP (Δ ≈ +0.3 to +0.4 over N-(2-chlorophenyl)nicotinamide) is desired to improve membrane passage without violating drug-likeness criteria [5][6].

Synthetic Methodology Development for N-Aryl-2-fluoronicotinamide Libraries

The compound can be synthesized via coupling of 2-fluoronicotinic acid derivatives with 2-chloroaniline, as described in patented synthetic procedures for analogous nicotinamide derivatives [2]. Its synthesis serves as a model reaction for developing parallel library approaches to N-aryl-2-fluoronicotinamides, where the ortho-chloro substituent on the aniline presents steric challenges that inform methodology optimization for hindered amide bond formation [2].

Quote Request

Request a Quote for N-(2-Chlorophenyl)-2-fluoronicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.